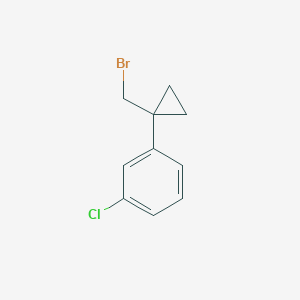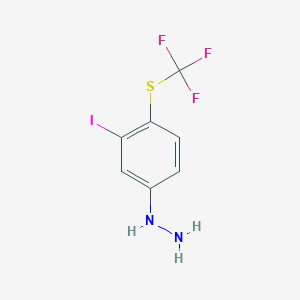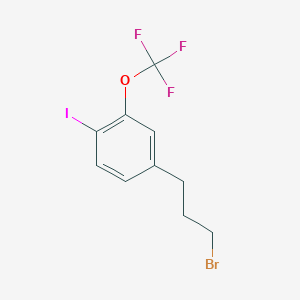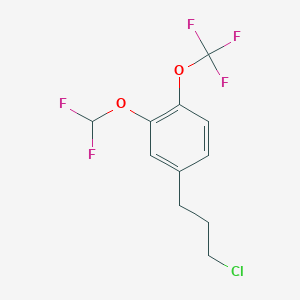
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromomethyl group and a chlorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes in the presence of reagents such as cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Cyclopropanation Reactions: The cyclopropyl ring can be involved in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can undergo further reactions with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclopropane: A similar compound with a bromomethyl group attached to a cyclopropane ring.
3-Chlorobenzyl Bromide: A compound with a bromomethyl group attached to a chlorobenzene ring.
Eigenschaften
Molekularformel |
C10H10BrCl |
|---|---|
Molekulargewicht |
245.54 g/mol |
IUPAC-Name |
1-[1-(bromomethyl)cyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
InChI-Schlüssel |
REMWKVNBFPJTCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CBr)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)




![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)



